N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide” is a novel drug molecule that has been synthesized and characterized. It has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an enzyme assay IC(50) of 0.174 μM .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in many studies . The synthesis process often involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

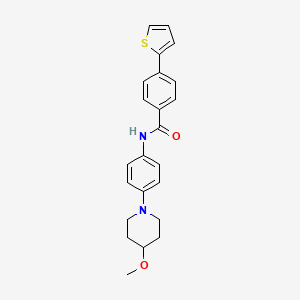

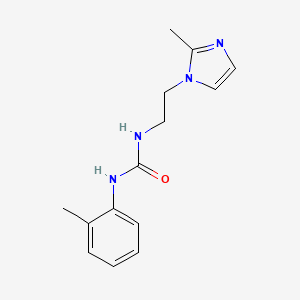

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .

Scientific Research Applications

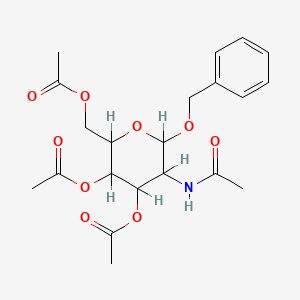

Exploration of Piperidine Derivatives as HIV-1 Inhibitors

Research into piperidine-4-yl-aminopyrimidine derivatives, including compounds related to N-hexyl-1-(5-phenylpyrimidin-2-yl)piperidine-4-carboxamide, has shown promising results in the context of HIV-1 treatment. Specifically, N-phenyl piperidine analogs have demonstrated potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. The studies have elucidated synthesis, structure-activity relationships (SAR), and provided crystallographic evidence for the binding motifs of these compounds, highlighting their potential as effective agents in combating HIV resistance mechanisms (Tang et al., 2010).

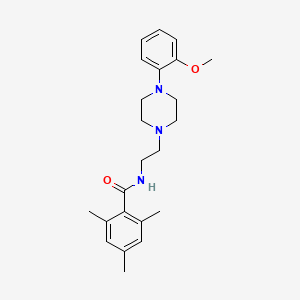

Discovery of Met Kinase Inhibitors

Another area of application involves the development of N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds, which shares a structural resemblance with this compound, was identified to exhibit excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing into phase I clinical trials. Such findings underscore the role of these compounds in cancer therapy, particularly in targeting the Met kinase pathway involved in tumor growth and metastasis (Schroeder et al., 2009).

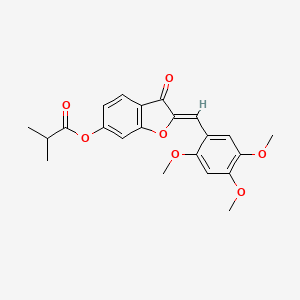

Synthesis and Evaluation of Anti-inflammatory Agents

Additionally, research has been conducted on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the development of derivatives with significant anti-inflammatory and analgesic activities. These compounds, including those structurally related to this compound, have been identified as potential COX-2 inhibitors, offering new avenues for the treatment of inflammation-related conditions (Abu‐Hashem et al., 2020).

Inhibitors of Soluble Epoxide Hydrolase

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase has identified compounds with potent inhibitory effects, highlighting the critical role of the triazine heterocycle for high potency and selectivity. These findings offer insights into the development of therapeutic agents targeting soluble epoxide hydrolase, implicated in various diseases, including cardiovascular disorders and inflammation (Thalji et al., 2013).

Mechanism of Action

properties

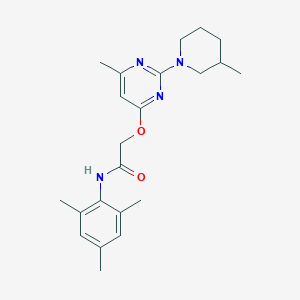

IUPAC Name |

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-14-7-6-8-26(12-14)22-23-18(5)11-20(25-22)28-13-19(27)24-21-16(3)9-15(2)10-17(21)4/h9-11,14H,6-8,12-13H2,1-5H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRAPSRLYQXDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)

![(2-Iodophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2575000.png)